molecular formula C9H6N2O B11917821 2H-Pyrrolo[3,4-G]benzoxazole CAS No. 53702-74-2

2H-Pyrrolo[3,4-G]benzoxazole

Cat. No.: B11917821
CAS No.: 53702-74-2
M. Wt: 158.16 g/mol
InChI Key: CCROCJPVPNYLLC-UHFFFAOYSA-N
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Description

2H-Oxazolo[5,4-e]isoindole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused oxazole and isoindole ring system, which imparts distinct chemical and biological properties. The study of 2H-Oxazolo[5,4-e]isoindole and its derivatives has revealed promising activities in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]isoindole typically involves ring-closure reactions, isoindoline aromatization, and ring transformations. One common method is the cyclization of alkynes under gold chloride (AuCl3) catalysis, which yields isoindole derivatives through a 5-exo-dig cyclization process . Another approach involves the intramolecular α-arylation of amino esters and the cyclization of benzylic amines . These reactions are often carried out under mild conditions, such as room temperature, in the presence of suitable catalysts.

Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]isoindole may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo[5,4-e]isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2H-Oxazolo[5,4-e]isoindole, leading to the formation of oxazole derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.

Major Products Formed: The major products formed from these reactions include various substituted oxazole and isoindole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles
  • Isoindoline derivatives
  • Oxazole derivatives

Comparison: 2H-Oxazolo[5,4-e]isoindole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles also exhibit antimitotic activity but differ in their structural framework and specific binding interactions . Isoindoline and oxazole derivatives may share some chemical properties with 2H-Oxazolo[5,4-e]isoindole, but their biological activities and applications can vary significantly based on their structural differences.

Properties

CAS No.

53702-74-2

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-4H,5H2

InChI Key

CCROCJPVPNYLLC-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=CN=CC3=C2O1

Origin of Product

United States

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